(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride
CAS No.: 50850-19-6
VCID: VC20748867
Molecular Formula: C10H14ClN3O2
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClN3O2 and a CAS number of 50850-19-6. It is characterized by the presence of an amino group, an imino group, and a benzyl ester moiety, contributing to its unique chemical properties. This compound is utilized in various fields, including chemistry, biology, medicine, and industry, primarily as a reagent in organic synthesis and as a building block for more complex molecules. Synthesis and PreparationThe synthesis of (2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride typically involves the reaction of benzyl chloroformate with 2-amino-2-iminoethanol under controlled conditions. A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction. The resulting product is purified through recrystallization or chromatography to achieve high purity. Synthesis Steps:
Types of Reactions:
Biological Activity and Applications(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride exhibits significant biological activity, particularly as a carbamate derivative. Carbamates are known to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission by breaking down acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Key Mechanisms:
Research Findings:
Comparison with Similar Compounds(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride is distinct from its methyl, ethyl, and propyl counterparts due to its benzyl ester moiety, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specific applications where the benzyl group plays a crucial role. Similar Compounds:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 50850-19-6 | ||||||||
Product Name | (2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride | ||||||||
Molecular Formula | C10H14ClN3O2 | ||||||||
Molecular Weight | 243.69 g/mol | ||||||||
IUPAC Name | benzyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride | ||||||||
Standard InChI | InChI=1S/C10H13N3O2.ClH/c11-9(12)6-13-10(14)15-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,11,12)(H,13,14);1H | ||||||||
Standard InChIKey | VTAFRBUDWDYKSA-UHFFFAOYSA-N | ||||||||
SMILES | C1=CC=C(C=C1)COC(=O)NCC(=N)N.Cl | ||||||||
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC(=N)N.Cl | ||||||||
Synonyms | Benzyl [Amidinomethyl]carbamate Hydrochloride; N-(2-Amino-2-iminoethyl)carbamic Acid Phenylmethyl Ester Hydrochloride; | ||||||||
PubChem Compound | 18943499 | ||||||||
Last Modified | Sep 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume